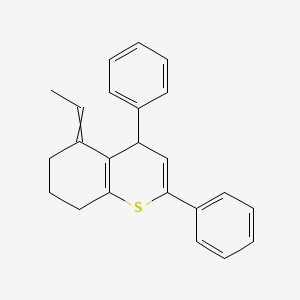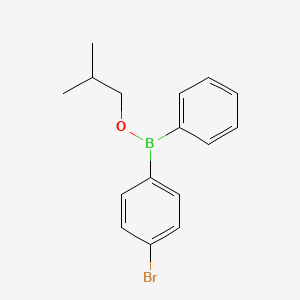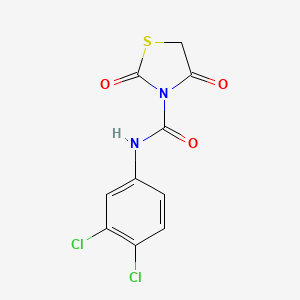![molecular formula C10H8I2O B14357251 [2-(Furan-2-yl)phenyl]iodanium iodide CAS No. 92543-70-9](/img/structure/B14357251.png)
[2-(Furan-2-yl)phenyl]iodanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Furan-2-yl)phenyl]iodanium iodide: is an organoiodine compound that features a furan ring and a phenyl ring connected through an iodonium center
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Furan-2-yl)phenyl]iodanium iodide typically involves the reaction of iodobenzene with furan in the presence of an oxidizing agent. One common method includes the use of silver oxide as the oxidant in an organic solvent such as dichloromethane. The reaction is carried out under reflux conditions to facilitate the formation of the iodonium salt.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Furan-2-yl)phenyl]iodanium iodide can undergo oxidation reactions, where the iodonium center is further oxidized to form higher oxidation state iodine compounds.
Reduction: The compound can be reduced to form iodobenzene and furan derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the iodonium center is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under mild conditions.
Major Products:
Oxidation: Higher oxidation state iodine compounds.
Reduction: Iodobenzene and furan derivatives.
Substitution: Various substituted phenyl and furan compounds.
Scientific Research Applications
Chemistry:
Organic Synthesis: [2-(Furan-2-yl)phenyl]iodanium iodide is used as a reagent in organic synthesis to introduce iodine into aromatic compounds.
Catalysis: It can act as a catalyst in certain organic reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents due to their ability to disrupt microbial cell walls.
Drug Development: It is being explored for its potential use in the development of new pharmaceuticals, particularly in the area of anticancer drugs.
Industry:
Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of [2-(Furan-2-yl)phenyl]iodanium iodide involves its ability to act as an electrophile, facilitating various chemical reactions. The iodonium center can interact with nucleophiles, leading to the formation of new chemical bonds. In biological systems, its antimicrobial activity is attributed to its ability to disrupt cell membranes and interfere with essential cellular processes.
Comparison with Similar Compounds
[2-(Furan-2-yl)phenyl]iodonium tosylate: Similar structure but with a tosylate counterion.
[2-(Furan-2-yl)phenyl]iodonium chloride: Similar structure but with a chloride counterion.
Uniqueness:
Reactivity: [2-(Furan-2-yl)phenyl]iodanium iodide exhibits unique reactivity due to the presence of both furan and phenyl rings, which can participate in a variety of chemical reactions.
Properties
CAS No. |
92543-70-9 |
|---|---|
Molecular Formula |
C10H8I2O |
Molecular Weight |
397.98 g/mol |
IUPAC Name |
[2-(furan-2-yl)phenyl]iodanium;iodide |
InChI |
InChI=1S/C10H8IO.HI/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-7,11H;1H/q+1;/p-1 |
InChI Key |
INGZILFLDBDWKQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CO2)[IH+].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14357179.png)
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine](/img/structure/B14357186.png)
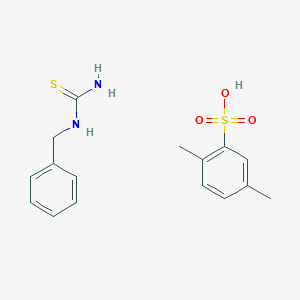
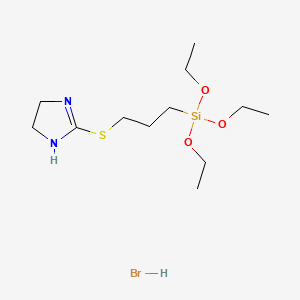
![10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14357213.png)

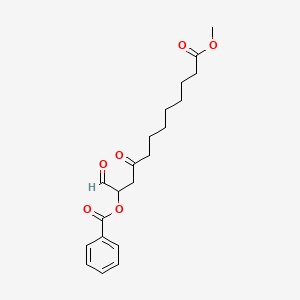
![Bis[2-(pentabromophenoxy)ethyl] butanedioate](/img/structure/B14357225.png)
